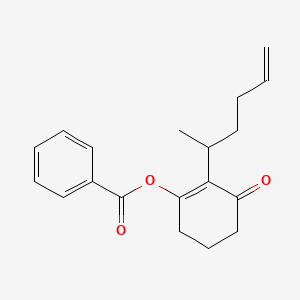
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester is a synthetic compound with the molecular formula C24H29ClO5 It is a derivative of prostaglandin F2α, a naturally occurring prostaglandin involved in various physiological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: The core structure of the compound is synthesized through a series of reactions, including aldol condensation, Michael addition, and cyclization.
Introduction of the chlorophenyl group: The 3-chlorophenyl group is introduced through a substitution reaction using appropriate reagents and catalysts.
Dehydrogenation: The dehydrogenation of the compound is achieved using specific oxidizing agents under controlled conditions.
Esterification: The final step involves the esterification of the compound to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in prostaglandin signaling pathways.
Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes and prostaglandin receptors, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Prostaglandin F2α: The parent compound from which 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester is derived.
Other Prostaglandin Derivatives: Compounds with similar structures but different functional groups or modifications.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to other prostaglandin derivatives.
Propiedades
Número CAS |
73285-84-4 |
|---|---|
Fórmula molecular |
C24H29ClO5 |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
methyl (Z)-7-[(2R)-2-[(E,3R)-5-(3-chlorophenyl)-3-hydroxypent-1-en-4-ynyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H29ClO5/c1-30-24(29)10-5-3-2-4-9-20-21(23(28)16-22(20)27)14-13-19(26)12-11-17-7-6-8-18(25)15-17/h2,4,6-8,13-15,19-23,26-28H,3,5,9-10,16H2,1H3/b4-2-,14-13+/t19-,20?,21+,22?,23?/m0/s1 |
Clave InChI |
ZVINRZJZEJGOBH-OFWHALOWSA-N |
SMILES isomérico |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](C#CC2=CC(=CC=C2)Cl)O |
SMILES canónico |
COC(=O)CCCC=CCC1C(CC(C1C=CC(C#CC2=CC(=CC=C2)Cl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


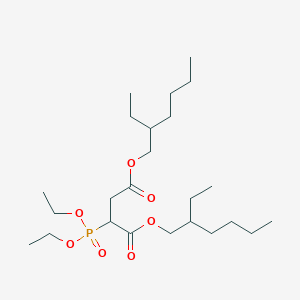
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)


![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
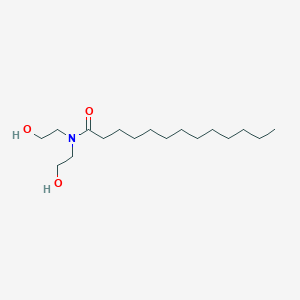
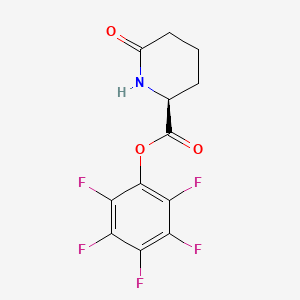
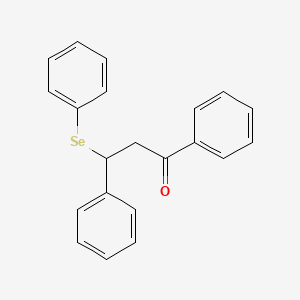
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
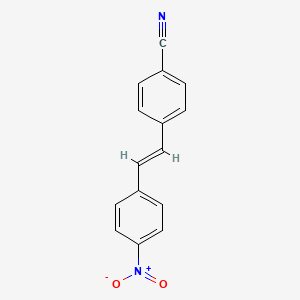
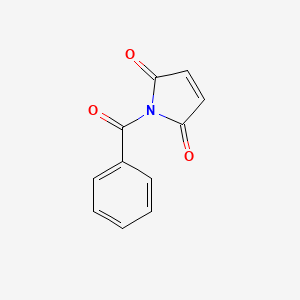
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)

